molecular formula C16H17F3N2O2 B2364614 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide CAS No. 1787880-57-2

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide

Cat. No. B2364614
CAS RN: 1787880-57-2
M. Wt: 326.319
InChI Key: DKCZCNBBCIDSNW-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide, also known as JNJ-1930942, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in nociceptive sensory neurons and is involved in the perception of pain and inflammation. JNJ-1930942 has been extensively studied for its potential use in the treatment of chronic pain and other related conditions.

Scientific Research Applications

Synthesis Techniques

  • Research on improving the synthesis process for compounds similar to "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide" focuses on optimizing reaction conditions to achieve high yields. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized with a yield of 87.8% by heating a specific mixture of reactants under catalytic action, showcasing the potential for efficient synthesis methods in related chemical research (H. Dian, 2010).

Pharmacological Applications

  • Studies on benzamide derivatives have explored their pharmacological potentials, such as antibacterial activities. N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested against various bacteria, demonstrating active benzamide derivatives' potential in combating specific bacterial strains (A. Mobinikhaledi, N. Forughifar, S. Shariatzadeh, M. Fallah, 2006).

Chemical Properties and Reactions

  • The study of metabolic pathways of antineoplastic tyrosine kinase inhibitors provides insights into the metabolism of complex benzamides in human patients, including processes like N-demethylation and hydroxylation. Such research can inform the development of similar compounds for therapeutic use, emphasizing the importance of understanding metabolic pathways in drug development (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).

Material Science Applications

  • Research into the synthesis of novel materials, such as hyperbranched aromatic polyamides, demonstrates the potential applications of related benzamide compounds in creating new polymers with unique properties. Such materials could have wide-ranging applications in industries from electronics to coatings (Gang Yang, M. Jikei, M. Kakimoto, 1999).

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-21-9-3-6-13(21)14(22)7-8-20-15(23)11-4-2-5-12(10-11)16(17,18)19/h2-6,9-10,14,22H,7-8H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCZCNBBCIDSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide

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